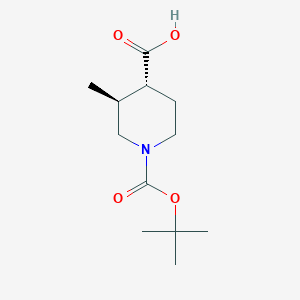![molecular formula C27H24N2O5 B1363564 (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one CAS No. 264273-08-7](/img/structure/B1363564.png)
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one
Overview
Description
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one, also known as Fmoc-DABCYL, is an organic compound used in organic synthesis and as a reagent in various chemical reactions. Fmoc-DABCYL is a derivative of benzazepinone, a heterocyclic compound which is found in many natural products. It is used as a protecting group in peptide synthesis, as a chromophore in fluorescence spectroscopy, and as a fluorescent label in numerous biochemical and biophysical assays.
Scientific Research Applications
1. Nonlinear Optical Chromophore Synthesis
This compound has been used in the sequential synthesis of main-chain nonlinear optical (NLO) oligomers containing 4-dialkylamino-4'-(alkylsulfonyl)azobenzene chromophores. These oligomers are synthesized using a protected ω-secondary amino carboxylic acid monomer containing the nonlinear optical chromophore, with the carboxylic group protected as a benzyl ester and the N-benzyl secondary amino group protected as a 9-fluorenylmethyl carbamate (Fmoc) (Huang, Zhang, Dalton, & Weber, 2000).
2. Self-Assembly in Functional Materials
Fmoc-modified amino acids and peptides, which include the (S)-Fmoc-4-amino-2-carboxymethyl compound, demonstrate significant self-assembly features. These are crucial for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them valuable in the construction of functional materials (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
3. Solid-Phase Synthesis of β-Peptides
The compound is used in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This includes a key step involving a diastereoselective amidomethylation, which is crucial for large-scale preparation of Fmoc-β2hXaa-OH. These amino acids and peptides have potential applications in designing novel therapeutics and in the study of peptide structures (Šebesta & Seebach, 2003).
4. Analytical Chemistry and Characterization
This compound has been utilized in the analysis of 9-fluorenylmethyloxycarbonyl (FMOC) derivatives of catecholamines. It plays a significant role in high-performance liquid chromatography and mass spectrometry for the analysis and characterization of these derivatives, which are important in various biochemical and pharmacological studies (Chen, Li, Carvey, & Li, 1999).
5. Novel Linker for Peptide Synthesis
It is used in the development of novel linkers like dihydropyran-2-carboxylic acid for solid-phase synthesis of peptide alcohols. These linkers are significant in the Fmoc strategy and are effective in synthesizing peptides like Octreotide, which have various pharmaceutical applications (Hsieh, Wu, & Chen, 1998).
properties
IUPAC Name |
2-[(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c30-25(31)15-29-14-18-8-2-1-7-17(18)13-24(26(29)32)28-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,23-24H,13-16H2,(H,28,33)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAHAHMAXJASPS-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(CC2=CC=CC=C21)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(CC2=CC=CC=C21)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
264273-08-7 | |
| Record name | (4S)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,3,4,5-tetrahydro-3-oxo-2H-2-benzazepine-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264273-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)
![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)


![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)








